molecular formula C18H20O5 B5094195 TERT-BUTYL 2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETATE

TERT-BUTYL 2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETATE

Cat. No.: B5094195
M. Wt: 316.3 g/mol
InChI Key: VHGOMPRZBBRCDC-UHFFFAOYSA-N
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Description

TERT-BUTYL 2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETATE: is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a tert-butyl ester group and a chromene moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

tert-butyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-18(2,3)23-16(19)10-21-11-7-8-13-12-5-4-6-14(12)17(20)22-15(13)9-11/h7-9H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGOMPRZBBRCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETATE typically involves the reaction of a chromene derivative with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromene moiety can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of the chromene ring can lead to the formation of dihydrochromene derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized chromene derivatives.

    Reduction: Dihydrochromene derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

TERT-BUTYL 2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of TERT-BUTYL 2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETATE involves its interaction with various molecular targets and pathways. The chromene moiety can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: Another chromene derivative known for its anticoagulant properties.

    Flavonoids: A class of compounds with a similar chromene structure, widely studied for their antioxidant and anti-inflammatory activities.

    Benzopyran: A structural analog with diverse biological activities.

Uniqueness

TERT-BUTYL 2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETATE is unique due to its specific tert-butyl ester group, which can influence its solubility, stability, and reactivity. This makes it a valuable compound for various synthetic and research applications.

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